1-(2,4-Dibromophenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Description
1-(2,4-Dibromophenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H23Br2Cl2FN2O2 and its molecular weight is 561.11. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation in Pharmacology
A novel series of compounds, including structures related to 1-(2,4-Dibromophenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, were synthesized and their pharmacological activities evaluated. For instance, compounds with variations in the piperazine moiety have been explored for their antidepressant and antianxiety activities through Porsolt’s behavioral despair test and the plus maze method, showing significant effects at certain dosages (J. Kumar et al., 2017).
Metabolism and Comparative Studies
The metabolism of related compounds has been studied across different species, including rats, dogs, and humans, to understand their metabolic pathways and potential species-specific differences. These studies involve examining major metabolic pathways such as oxidative N-dealkylation and aromatic hydroxylation, providing insights into the metabolism of such compounds in various organisms (K. Lavrijsen et al., 1992).
Antimalarial Activity
Piperazine and pyrrolidine derivatives, structurally related to this compound, have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum. The presence of certain functional groups, such as a hydroxyl group and a fluor, was found crucial for the activity. Some compounds demonstrated significant activity against the malaria parasite, suggesting potential applications in antimalarial therapy (A. Mendoza et al., 2011).
Synthesis for Neuroleptic Agents
Compounds containing the piperazine moiety, similar to this compound, have been synthesized as key intermediates for neuroleptic agents such as Fluspirilen and Penfluridol. These syntheses involve steps like hydroformylation and reactions with specific piperazine derivatives, highlighting the compound's relevance in synthesizing pharmaceuticals with central nervous system activity (C. Botteghi et al., 2001).
Anticancer and Antiviral Potentials
The compound and its derivatives have been explored for their anticancer activities, particularly against bone cancer cell lines. Molecular docking studies suggest potential antiviral activity by binding to specific proteins, indicating a broad spectrum of possible therapeutic applications (G. Lv et al., 2019).
Properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br2FN2O2.2ClH/c20-14-1-6-19(18(21)11-14)26-13-17(25)12-23-7-9-24(10-8-23)16-4-2-15(22)3-5-16;;/h1-6,11,17,25H,7-10,12-13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFHMSIYGQLTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=C(C=C(C=C2)Br)Br)O)C3=CC=C(C=C3)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Br2Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.